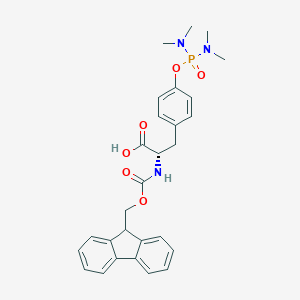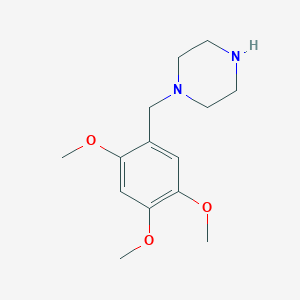
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, also known as FMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological structures. 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to selectively bind to proteins and other biological molecules, making it a valuable tool for studying their functions and interactions.
Wirkmechanismus
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide works by binding to specific receptors or proteins in the body, altering their function and producing a physiological response. The exact mechanism of action of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemische Und Physiologische Effekte
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In animal studies, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective tool for studying biological structures and functions. However, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of new fluorescent probes based on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide that can be used for imaging specific biological structures. Another area of research is the investigation of the potential therapeutic applications of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion
In conclusion, 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain 3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in high purity.
Eigenschaften
CAS-Nummer |
5735-10-4 |
|---|---|
Produktname |
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Molekularformel |
C10H8FN3OS |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8FN3OS/c1-6-13-14-10(16-6)12-9(15)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) |
InChI-Schlüssel |
QILHKIODHQZGGB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

